![molecular formula C12H11ClN2O5S B2534898 Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 854357-39-4](/img/structure/B2534898.png)
Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
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Description
Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C12H11ClN2O5S and its molecular weight is 330.74. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is involved in the synthesis of novel compounds and derivatives, which are key in the development of various pharmaceutical and chemical entities. For instance, the compound is used in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and other related fused systems. These derivatives are synthesized through reactions involving carbonyl compounds, leading to tetrahydropyridothienopyrimidine derivatives. Additionally, the compound plays a role in generating key intermediates for further synthesis processes, as demonstrated by Bakhite, Al‐Sehemi, and Yamada (2005)(Bakhite, Al‐Sehemi, & Yamada, 2005).
Ring Expansion and Structural Transformation
Another crucial application of this compound is in ring expansion and structural transformation processes. Bullock, Carter, Gregory, and Shields (1972) discussed how Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate rearranges to produce derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate. These derivatives further undergo acid-catalyzed ring contraction to yield specific methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate compounds (Bullock, Carter, Gregory, & Shields, 1972).
Antimicrobial Properties
This compound is also a precursor in synthesizing derivatives with antimicrobial properties. Vlasov, Chernykh, and Osolodchenko (2015) developed a method for synthesizing ethyl 3-alkyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-6-carboxylate derivatives, showing moderate antimicrobial properties against certain microbial strains (Vlasov, Chernykh, & Osolodchenko, 2015).
properties
IUPAC Name |
methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O5S/c1-19-7(16)3-5-8-10(17)14-6(4-13)15-11(8)21-9(5)12(18)20-2/h3-4H2,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTHNWBXQUIGQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(SC2=C1C(=O)NC(=N2)CCl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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